2,3-Bis(benzylsulfanyl)but-2-enedinitrile
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Overview
Description
2,3-Bis(benzylsulfanyl)but-2-enedinitrile is an organic compound with the molecular formula C18H14N2S2 This compound is characterized by the presence of two benzylsulfanyl groups attached to a butenedinitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(benzylsulfanyl)but-2-enedinitrile typically involves the reaction of benzyl bromide with disodium maleonitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Benzyl bromide (C7H7Br) and disodium maleonitrile (C4H2N2Na2).
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Product Isolation: The product is isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and purification apply. Large-scale production would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for reaction and purification processes.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(benzylsulfanyl)but-2-enedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The benzylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Substitution reactions may involve nucleophiles such as thiols or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfanyl groups can yield sulfoxides or sulfones, while reduction of the nitrile groups can produce primary amines.
Scientific Research Applications
2,3-Bis(benzylsulfanyl)but-2-enedinitrile has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.
Biology: It may be used in studies involving enzyme inhibition or as a ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3-Bis(benzylsulfanyl)but-2-enedinitrile depends on its specific application. In general, the compound can interact with molecular targets through its functional groups. For example, the nitrile groups can participate in hydrogen bonding or coordination with metal ions, while the benzylsulfanyl groups can undergo redox reactions or form covalent bonds with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2,3-Bis(benzylamino)but-2-enedinitrile: This compound has amino groups instead of sulfanyl groups, leading to different chemical properties and reactivity.
2,3-Bis(benzylideneamino)but-2-enedinitrile:
Uniqueness
2,3-Bis(benzylsulfanyl)but-2-enedinitrile is unique due to the presence of benzylsulfanyl groups, which impart distinct chemical reactivity and potential for diverse applications. The combination of nitrile and sulfanyl functionalities makes it a versatile compound in organic synthesis and research.
Properties
CAS No. |
52626-59-2 |
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Molecular Formula |
C18H14N2S2 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
2,3-bis(benzylsulfanyl)but-2-enedinitrile |
InChI |
InChI=1S/C18H14N2S2/c19-11-17(21-13-15-7-3-1-4-8-15)18(12-20)22-14-16-9-5-2-6-10-16/h1-10H,13-14H2 |
InChI Key |
JTFCCWUAKVJNON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC(=C(C#N)SCC2=CC=CC=C2)C#N |
Origin of Product |
United States |
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